5-methyl-3-phenyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
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Overview
Description
5-methyl-3-phenyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a complex organic compound that features a pyrrolo[3,2-d]pyrimidine core This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-phenyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl and Methyl Groups: These groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Attachment of the Phenylpiperazine Moiety: This step usually involves nucleophilic substitution reactions where the piperazine ring is introduced to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine moieties.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Alcohols or amines, depending on the specific functional group reduced.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore. The phenylpiperazine moiety is known for its activity in the central nervous system, suggesting possible applications in neuropharmacology.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may act as an antagonist or agonist at various receptor sites, offering possibilities for the treatment of neurological disorders, psychiatric conditions, and other diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-methyl-3-phenyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating neurotransmitter activity. The pyrrolo[3,2-d]pyrimidine core may interact with various enzymes or receptors, influencing cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpiperazine: Known for its activity in the central nervous system, used in various pharmacological studies.
1-Methyl-3-phenylpiperazine: Another compound with similar structural features, used in medicinal chemistry.
Uniqueness
What sets 5-methyl-3-phenyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione apart is its combination of the pyrrolo[3,2-d]pyrimidine core with the phenylpiperazine moiety. This unique structure offers a distinct set of chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-methyl-3-phenyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-26-16-19(22(30)28-14-12-27(13-15-28)17-8-4-2-5-9-17)20-21(26)23(31)29(24(32)25-20)18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3,(H,25,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUYKWDFPVWOSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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